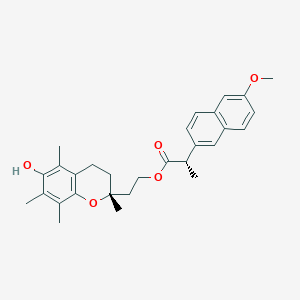
アルカフタジンカルボン酸
概要
説明
Alcaftadine carboxylic acid is a metabolite of alcaftadine, a compound primarily used as an antihistamine for the prevention of itching associated with allergic conjunctivitis . Alcaftadine itself is a H1 histamine receptor antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms .
科学的研究の応用
Alcaftadine carboxylic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of carboxylic acids and their derivatives.
Biology: Investigated for its role in inhibiting histamine release and reducing allergic responses.
Industry: Utilized in the development of new antihistamine drugs and formulations.
作用機序
Target of Action
Alcaftadine carboxylic acid primarily targets the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions, including itching associated with allergic conjunctivitis .
Mode of Action
Alcaftadine carboxylic acid acts as an antagonist of the H1 histamine receptor . By blocking this receptor, it inhibits the release of histamine from mast cells . This results in decreased chemotaxis and inhibition of eosinophil activation .
Biochemical Pathways
The primary biochemical pathway affected by alcaftadine carboxylic acid is the histamine signaling pathway . By blocking the H1 histamine receptor, it disrupts the normal signaling process, reducing the recruitment of eosinophils after exposure to an allergen .
Pharmacokinetics
Alcaftadine carboxylic acid exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. Following topical ocular administration, the mean plasma concentration of alcaftadine reaches its peak at approximately 15 minutes . The metabolism of alcaftadine is mediated by non-CYP450 cytosolic enzymes, which convert it to the active carboxylic acid metabolite . The protein binding of alcaftadine and the active metabolite are 39.2% and 62.7% respectively .
Result of Action
The action of alcaftadine carboxylic acid results in the prevention of itching associated with allergic conjunctivitis . By blocking the H1 histamine receptor, it reduces itching and redness of the eyes . It also decreases the number of eosinophils, reducing the progression of allergic conjunctivitis .
Action Environment
The action of alcaftadine carboxylic acid is influenced by its administration environment. As it is administered as an eye drop, its effects are primarily localized to the eye . The half-life of alcaftadine after ocular administration is approximately two hours . The main metabolite of alcaftadine is a carboxylic acid that has minimal systemic effects . Because alcaftadine is administered at low concentrations and at a local site (the eye), it appears to have minimal systemic effects .
生化学分析
Biochemical Properties
Alcaftadine carboxylic acid interacts with the H1 histamine receptor, acting as an antagonist . This interaction inhibits the release of histamine from mast cells, decreasing chemotaxis and eosinophil activation .
Cellular Effects
Alcaftadine carboxylic acid affects various types of cells, particularly those involved in allergic reactions. By inhibiting the H1 histamine receptor, it prevents the release of histamine, a key mediator of allergic responses . This can influence cell signaling pathways and cellular metabolism related to allergic reactions .
Molecular Mechanism
The molecular mechanism of Alcaftadine carboxylic acid involves binding to the H1 histamine receptor, acting as an antagonist . This binding inhibits the release of histamine from mast cells, which can lead to changes in gene expression related to allergic responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alcaftadine carboxylic acid can change over time. The compound is metabolized by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite . The stability and degradation of this metabolite can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Alcaftadine carboxylic acid can vary with different dosages in animal models
Metabolic Pathways
Alcaftadine carboxylic acid is involved in metabolic pathways mediated by non-CYP450 cytosolic enzymes . These enzymes convert Alcaftadine to the active carboxylic acid metabolite .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of alcaftadine involves several steps, starting from the synthesis of the intermediate compounds. The process involves the use of formaldehyde and other reagents under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of alcaftadine and its carboxylic acid derivative involves optimized synthetic routes to minimize steps and maximize yield. The process typically includes the use of non-CYP450 cytosolic enzymes for the metabolism of alcaftadine to its active carboxylic acid form .
化学反応の分析
Types of Reactions: Alcaftadine carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Potential reduction of carboxylic acids to alcohols under specific conditions.
Substitution: Possible substitution reactions at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products: The major product formed from these reactions is the carboxylic acid derivative of alcaftadine, which retains the antihistamine properties of the parent compound .
類似化合物との比較
Olopatadine: Another H1 histamine receptor antagonist used for similar indications.
Ketotifen: A dual-action antihistamine and mast cell stabilizer.
Pheniramine: An older antihistamine with similar properties.
Uniqueness: Alcaftadine carboxylic acid is unique due to its high affinity for the H1 receptor and its ability to inhibit histamine release from mast cells. It also shows a broader spectrum of antihistamine activity compared to some other compounds .
特性
IUPAC Name |
11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-21-9-6-14(7-10-21)17-15-5-3-2-4-13(15)8-11-22-16(19(23)24)12-20-18(17)22/h2-5,12H,6-11H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWYFQCFNPVJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598456 | |
| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147083-93-0 | |
| Record name | Alcaftadine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147083930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALCAFTADINE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T50E484899 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















